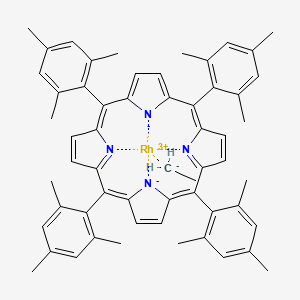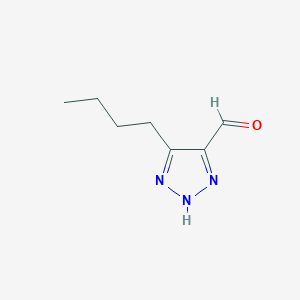
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a butyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding halide through nucleophilic substitution using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Formylation: The resulting triazole is then subjected to formylation to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where the butyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: 4-Butyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-Butyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the reagents used.
科学研究应用
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 4-Butyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.
相似化合物的比较
Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
- 4-Phenyl-1H-1,2,3-triazole
- 1H-1,2,3-Triazole-4-carboxylic acid
Uniqueness
4-Butyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its physical and chemical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes. Additionally, the specific substitution pattern on the triazole ring can lead to distinct reactivity and selectivity in chemical reactions compared to other triazole derivatives.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-butyl-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-2-3-4-6-7(5-11)9-10-8-6/h5H,2-4H2,1H3,(H,8,9,10) |
InChI 键 |
YBLIHSNQECDEOP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NNN=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


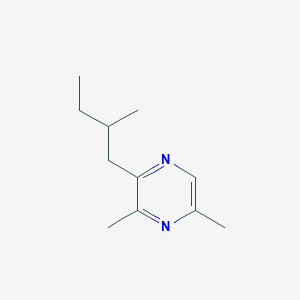
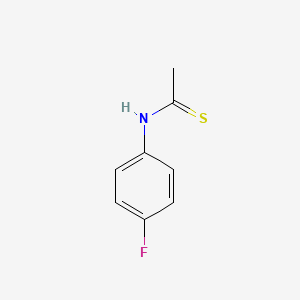

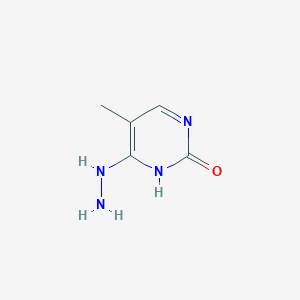

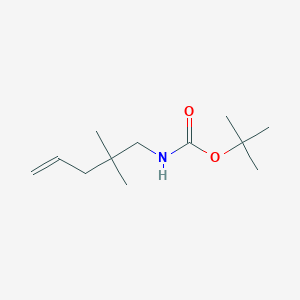
![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
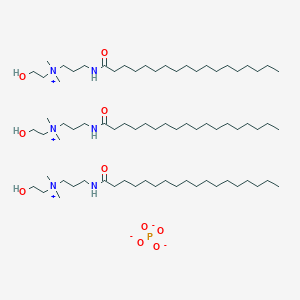
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
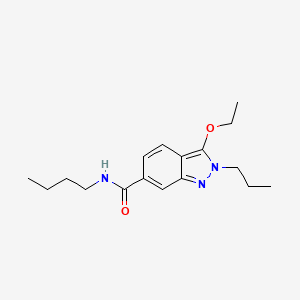
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)


